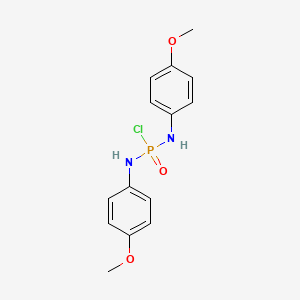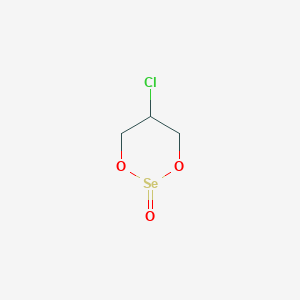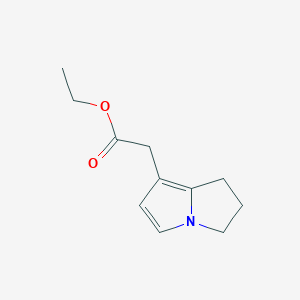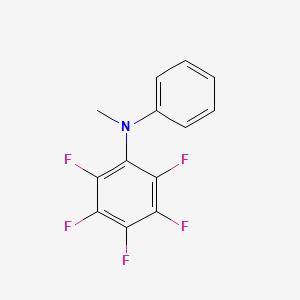
2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline is an organofluorine compound characterized by the presence of five fluorine atoms attached to a benzene ring, along with a methyl and phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluoroaniline: Similar in structure but lacks the methyl and phenyl groups attached to the nitrogen atom.
2,3,4,5,6-Pentafluoroanisole: Contains a methoxy group instead of the methyl and phenyl groups.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of the amine group.
Uniqueness
2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline is unique due to the combination of its fluorinated benzene ring and the presence of both methyl and phenyl groups attached to the nitrogen atom.
Properties
CAS No. |
39068-62-7 |
|---|---|
Molecular Formula |
C13H8F5N |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C13H8F5N/c1-19(7-5-3-2-4-6-7)13-11(17)9(15)8(14)10(16)12(13)18/h2-6H,1H3 |
InChI Key |
VJSFHVYIRFOPGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


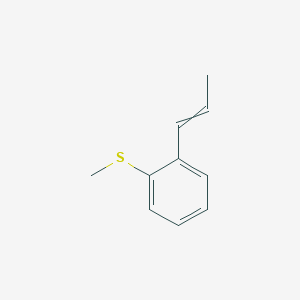
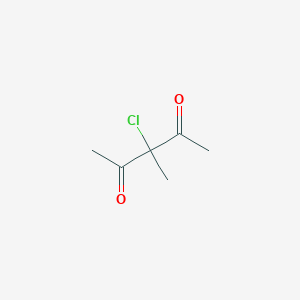

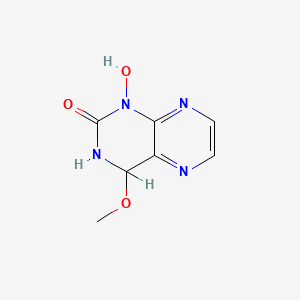
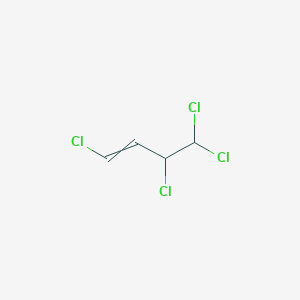
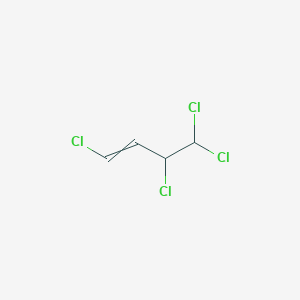
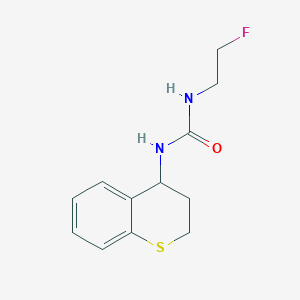
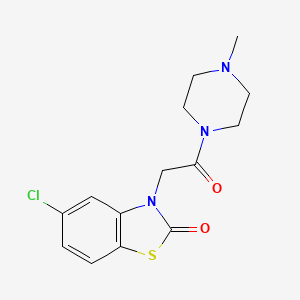
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
